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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for studying

the effects of GLPG1837 on Fischer rat thyroid (FRT) cells stably expressing the cystic fibrosis

transmembrane conductance regulator (CFTR).

Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which

encodes for a chloride and bicarbonate channel.[1][2][3] GLPG1837 is a CFTR potentiator

designed to increase the channel open probability (Po) of CFTR proteins at the cell surface,

thereby restoring ion flow.[1][2] Fischer rat thyroid (FRT) cells are a well-established epithelial

cell line for studying CFTR function because they form polarized monolayers with high

transepithelial resistance and lack endogenous cAMP-regulated chloride channels.[4] This

makes them an ideal model system to assess the potency and efficacy of CFTR modulators

like GLPG1837.[4][5]

Mechanism of Action
GLPG1837 is a potentiator that directly interacts with the CFTR protein to enhance its gating

function.[3][6] Its mechanism is independent of the nucleotide-binding domain (NBD)
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dimerization and ATP hydrolysis steps that control the channel's opening and closing.[3][6]

Evidence suggests that GLPG1837 and another potentiator, VX-770 (ivacaftor), likely compete

for the same or overlapping binding sites on the CFTR protein.[3][6][7] The binding of

GLPG1837 to the CFTR protein is state-dependent, with a higher affinity for the open state of

the channel, which is consistent with an allosteric modulation mechanism.[3][6]

Data Presentation
The following tables summarize the quantitative effects of GLPG1837 on various CFTR

mutations. While some of this data was generated in other cell lines, such as human bronchial

epithelial (HBE) cells or CHO cells, the relative effects are informative for studies in FRT cells.

Table 1: In Vitro Efficacy of GLPG1837 on Various CFTR Mutants
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CFTR
Mutant

Cell Line Assay Parameter
GLPG1837
Effect

Reference

G551D

Human

Bronchial

Epithelial

(HBE)

TECC EC50 159 nM [8]

G551D

Human

Bronchial

Epithelial

(HBE)

TECC
Efficacy vs.

VX-770
173% [8]

G551D Not Specified Patch Clamp
Current

Increase

~20-fold to

35.6-fold
[6]

R334W/F508

del

Human

Bronchial

Epithelial

(HBE)

TECC EC50 40.7 nM [8]

R334W/F508

del

Human

Bronchial

Epithelial

(HBE)

TECC
Efficacy vs.

VX-770
162% [8]

F508del (low

temp

rescued)

Not Specified
YFP Halide

Assay
EC50 3.5 ± 0.2 nM [8]

Table 2: Effect of GLPG1837 on CFTR Channel Gating Properties (from Patch-Clamp Studies)
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CFTR Form Condition

Channel
Open
Probability
(Po)

Mean Open
Time (τo)

Mean
Closed
Time (τc)

Reference

Wild Type

(WT)

Pre-

stimulation
0.39 ± 0.04 0.97 ± 0.34 s 1.35 ± 0.27 s [8]

Wild Type

(WT)

3 µM

GLPG1837
0.78 ± 0.04 1.48 ± 0.41 s 0.29 ± 0.03 s [8]

F508del
Pre-

stimulation
0.04 ± 0.01 1.16 ± 0.15 s

17.86 ± 1.90

s
[8]

F508del
3 µM

GLPG1837
0.55 ± 0.05 3.29 ± 0.82 s 2.18 ± 0.52 s [8]

Experimental Protocols
Protocol 1: Culture and Maintenance of FRT Cells Stably
Expressing CFTR

Cell Culture: Culture FRT cells expressing the desired CFTR mutant in Coon's modified

Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified

atmosphere of 5% CO2.

Selection: If the FRT cells were transduced with a viral vector containing a selection marker

(e.g., puromycin resistance), include the appropriate antibiotic in the culture medium to

maintain a pure population of CFTR-expressing cells.

Polarized Monolayers: For transport studies, seed the FRT-CFTR cells onto permeable filter

supports (e.g., Transwell inserts) at a high density. Allow the cells to grow and form a

polarized monolayer over several days. The formation of a high transepithelial electrical

resistance (TEER), measured using a voltohmmeter, indicates monolayer confluence and

polarization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6212544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6212544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6212544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6212544/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Ussing Chamber Assay for Measuring CFTR-
Mediated Chloride Current
This protocol is for measuring ion transport across the polarized FRT-CFTR cell monolayer.

Chamber Setup: Mount the Transwell inserts containing the confluent FRT-CFTR

monolayers in an Ussing chamber. Bathe both the apical and basolateral sides of the

monolayer with a physiological saline solution (e.g., NaCl-Ringer solution) maintained at

37°C and gassed with 95% O2/5% CO2.

ENaC Inhibition: To isolate CFTR-mediated chloride currents, inhibit the endogenous

epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 µM) to the apical bath.[2]

CFTR Stimulation: Stimulate CFTR activity by adding a cAMP agonist, such as forskolin

(e.g., 10 µM), to both the apical and basolateral baths.[2] This will activate the CFTR

channels.

GLPG1837 Treatment: After stabilizing the forskolin-stimulated current, add GLPG1837 at

the desired concentrations to the apical and/or basolateral baths.

Data Acquisition: Measure the short-circuit current (Isc), which reflects the net ion transport

across the epithelium. An increase in Isc after the addition of GLPG1837 indicates

potentiation of CFTR-mediated chloride secretion.

CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to

confirm that the measured current is CFTR-specific.

Protocol 3: Single-Channel Patch-Clamp
Electrophysiology
This protocol allows for the direct measurement of the gating properties of individual CFTR

channels.

Cell Preparation: Plate FRT-CFTR cells on glass coverslips suitable for microscopy and

patch-clamp recording.
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Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill them with a

suitable pipette solution.

Patch Excision: Obtain a high-resistance seal (>40 GΩ) on a single cell and then excise the

patch of membrane into the inside-out configuration.[9]

Channel Activation: Perfuse the intracellular face of the patch with a solution containing

Protein Kinase A (PKA) and ATP to phosphorylate and activate the CFTR channels.

GLPG1837 Application: Perfuse the patch with the same activating solution containing the

desired concentration of GLPG1837.

Data Recording and Analysis: Record single-channel currents at a holding potential (e.g., -50

mV).[10] Analyze the recordings to determine the channel open probability (Po), mean open

time (τo), and mean closed time (τc). An increase in Po and τo, and a decrease in τc, are

indicative of CFTR potentiation.

Visualizations

Cell Preparation Ussing Chamber Assay

Data Analysis

Culture FRT-CFTR cells Seed cells on permeable supports Allow monolayer polarization (monitor TEER) Mount monolayer in Ussing chamber Inhibit ENaC (Amiloride) Stimulate CFTR (Forskolin) Add GLPG1837 Record Short-Circuit Current (Isc) Inhibit CFTR (CFTRinh-172)

Analyze Isc change Generate Dose-Response Curve (EC50)

Click to download full resolution via product page

Experimental workflow for assessing GLPG1837's effect on CFTR in FRT cells.
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Signaling pathway of CFTR potentiation by GLPG1837.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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